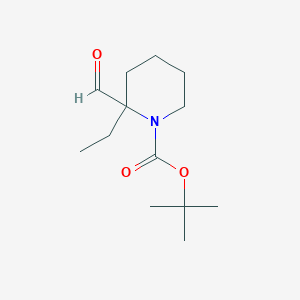

tert-Butyl 2-ethyl-2-formylpiperidine-1-carboxylate

Description

tert-Butyl 2-ethyl-2-formylpiperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, an ethyl substituent, and a formyl group at the 2-position of the piperidine ring. This compound is of interest in organic synthesis due to its functional groups, which enable diverse reactivity, such as formyl participation in condensation reactions and the Boc group’s utility in amine protection.

Properties

Molecular Formula |

C13H23NO3 |

|---|---|

Molecular Weight |

241.33 g/mol |

IUPAC Name |

tert-butyl 2-ethyl-2-formylpiperidine-1-carboxylate |

InChI |

InChI=1S/C13H23NO3/c1-5-13(10-15)8-6-7-9-14(13)11(16)17-12(2,3)4/h10H,5-9H2,1-4H3 |

InChI Key |

FBJHDXKMKIHJMI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CCCCN1C(=O)OC(C)(C)C)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Given that "tert-butyl 2-ethyl-2-formylpiperidine-1-carboxylate" contains a piperidine ring, a formyl group, an ethyl substituent, and a tert-butyl carbamate protecting group, its synthesis can be approached using established methods for forming and modifying piperidines, introducing formyl groups, and using tert-butyl carbamates as protecting groups.

- Starting Material: Begin with a piperidine derivative that can be selectively modified.

- Ethyl Group Introduction: Introduce an ethyl group at the 2-position of the piperidine ring. This could be achieved through alkylation reactions using ethyl halides or similar reagents.

- Formylation: Introduce the formyl group (-CHO) at the same 2-position. Common reagents for this step include formic acid or formylating agents like the Vilsmeier-Haack reagent.

- Protection of Amino Group: Protect the amino group in the piperidine ring using tert-butyl chloroformate to form the tert-butyl carbamate.

- Formylation: Use of Vilsmeier-Haack reagent at low temperatures (e.g., 0°C to room temperature) in a solvent like dichloromethane.

- Alkylation: Use of a strong base (e.g., LDA, NaH) to deprotonate the piperidine ring, followed by addition of an ethyl halide (e.g., ethyl iodide) in a solvent like THF.

- Protection: Reaction with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) in a solvent like dichloromethane at 0°C.

Data Tables

Since there is no direct experimental data for the synthesis of this compound, data from analogous reactions are presented below to estimate potential outcomes.

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| Vilsmeier-Haack | DCM, 0°C to RT, 4-6 hours | 2-Formylpiperidine derivative | 60-80 |

| Ethyl Formate, Base | THF, -78°C to RT, 12 hours | 2-Formylpiperidine derivative | 50-70 |

| Reagent | Base | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Ethyl Iodide | LDA | THF, -78°C, 2-4 hours | 2-Ethylpiperidine derivative | 65-85 |

| Ethyl Bromide | NaH | DMF, 0°C to RT, 6-8 hours | 2-Ethylpiperidine derivative | 60-80 |

| Reagent | Base | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| tert-Butyl Chloroformate | Triethylamine | DCM, 0°C to RT, 2-4 hours | N-tert-Butyl Carbamate Piperidine Derivative | 70-90 |

| Di-tert-Butyl Dicarbonate | DMAP, TEA | DCM, 0°C to RT, 2-4 hours | N-tert-Butyl Carbamate Piperidine Derivative | 75-95 |

Reaction Outcomes

| Reaction | Time (h) | Yield (%) |

|---|---|---|

| Formylation | 4-6 | 60-80 |

| Ethyl introduction | 2-8 | 60-85 |

| Boc Protection | 2-4 | 70-95 |

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-ethyl-2-formylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydride[][4].

Major Products Formed

Oxidation: tert-Butyl 2-ethyl-2-carboxypiperidine-1-carboxylate.

Reduction: tert-Butyl 2-ethyl-2-hydroxypiperidine-1-carboxylate.

Substitution: Various tert-butyl 2-ethyl-2-alkylpiperidine-1-carboxylates depending on the substituent used.

Scientific Research Applications

tert-Butyl 2-ethyl-2-formylpiperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-ethyl-2-formylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The compound may also interact with cellular pathways involved in metabolism and signal transduction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarity and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

| Compound Name | Substituents (Position 2) | Ring Type | Similarity Score* | Key Functional Groups |

|---|---|---|---|---|

| tert-Butyl 2-ethyl-2-formylpiperidine-1-carboxylate | Ethyl, Formyl | Piperidine | N/A | Boc, Formyl, Ethyl |

| tert-Butyl 2-ethynylpiperidine-1-carboxylate [5] | Ethynyl | Piperidine | 0.96 | Boc, Ethynyl |

| (R)-tert-Butyl 2-ethylpyrrolidine-1-carboxylate [5] | Ethyl | Pyrrolidine | 0.88 | Boc, Ethyl |

| tert-Butyl (2R)-2-(2-methoxy-2-oxoethyl)-5-methylidenepiperidine-1-carboxylate [7] | Methoxy-oxoethyl, Methylidene | Piperidine | N/A | Boc, Ester, Methylidene |

| tert-Butyl (2R,5S)-5-amino-2-methylpiperidine-1-carboxylate [6] | Methyl, Amino | Piperidine | N/A | Boc, Amino, Methyl |

*Similarity scores are derived from structural alignment algorithms ().

Key Observations:

Ring Type : Pyrrolidine analogs (5-membered ring) exhibit lower similarity scores (0.88) compared to piperidine derivatives (6-membered ring) due to conformational and electronic differences .

Substituent Effects: The formyl group in the target compound enhances electrophilicity, enabling nucleophilic additions (e.g., formation of hydrazones or imines), unlike ethyl or ethynyl substituents . Ethynyl groups (in tert-Butyl 2-ethynylpiperidine-1-carboxylate) introduce sp-hybridized carbons, increasing rigidity and enabling click chemistry applications . Amino groups (e.g., in tert-Butyl (2R,5S)-5-amino-2-methylpiperidine-1-carboxylate) are protected by Boc, making them suitable for peptide synthesis .

Physical and Spectroscopic Properties

Comparative data for selected analogs (from ):

| Compound Name | Rf Value | ¹H NMR (δ ppm, Key Signals) | [α]D (CHCl3) | Molecular Weight |

|---|---|---|---|---|

| tert-Butyl (2R)-2-(2-methoxy-2-oxoethyl)-5-methylidenepiperidine-1-carboxylate [7] | 0.51 | 1.43 (s, Boc), 3.66 (s, OCH3), 4.75 (s, CH2) | +3.0 | 270.17 |

| tert-Butyl (2R)-2-benzyl-5-methylidenepiperidine-1-carboxylate [9] | N/A | 4.61–4.71 (br, CHN), 7.2–7.4 (m, Ar-H) | +57 | 331.43 |

| This compound (Hypothetical) | ~0.5† | ~9.8 (s, CHO), 1.4 (s, Boc), 2.5 (q, CH2CH3) | N/A | 255.34‡ |

†Estimated based on polarity of formyl group.

‡Calculated based on molecular formula.

Notes:

- The formyl group in the target compound would produce a distinct singlet near δ 9.8 in ¹H NMR, absent in analogs with ethyl or ethynyl groups .

- Optical activity varies significantly: methylidene-containing derivatives show moderate rotation ([α]D +3.0 to +57), while formyl analogs may exhibit different chiral behavior due to steric and electronic effects .

Biological Activity

Tert-butyl 2-ethyl-2-formylpiperidine-1-carboxylate, a chiral compound classified within the piperidine derivatives, has garnered attention for its potential biological activities. Its unique structure, characterized by a six-membered ring containing one nitrogen atom and functional groups such as tert-butyl and ethyl, contributes to its chemical reactivity and biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- IUPAC Name : tert-butyl (2S)-2-formylpiperidine-1-carboxylate

- Molecular Formula : C13H23NO3

- Molecular Weight : 241.33 g/mol

The compound's structure allows for various chemical reactions, particularly nucleophilic attacks at the carbonyl carbon of the formyl group and substitutions at the piperidine nitrogen. These reactions facilitate the synthesis of derivatives with potentially different biological activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the context of enzyme inhibition and receptor binding:

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which may play a role in various physiological processes. Preliminary studies suggest it may have anti-inflammatory and analgesic properties, making it a candidate for therapeutic applications.

- Receptor Binding : Studies have focused on its binding affinity to specific receptors, which is crucial for understanding its potential as a drug candidate. The unique steric effects introduced by the tert-butyl and ethyl groups are hypothesized to enhance selectivity towards certain biological targets.

The mechanism of action involves interaction with molecular targets within biological systems. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. The specific pathways involved depend on the application and the biological context in which the compound is utilized.

Case Studies

- Anti-inflammatory Activity : A study highlighted that this compound demonstrated significant anti-inflammatory effects in vitro, suggesting its potential use in treating inflammatory conditions.

- Analgesic Properties : Another investigation reported that this compound exhibited analgesic effects comparable to established pain relievers, indicating its possible application in pain management therapies.

- Enzyme Inhibition Studies : Various studies have assessed its inhibitory effects on enzymes involved in metabolic pathways. For instance, it was shown to inhibit monoacylglycerol lipase (MAGL), an enzyme linked to pain and inflammation regulation .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| Benzyl 2-formylpiperidine-1-carboxylate | 157634-02-1 | 0.87 |

| Ethyl 2-formylpiperidine-1-carboxylate | 137076-22-3 | 0.88 |

| Methyl 2-formylpiperidine-1-carboxylate | 189442-92-0 | 0.85 |

| tert-Butyl 4-formylpiperidine-1-carboxylate | 142374-19-4 | 0.84 |

| tert-Butyl 3-formylpiperidine-1-carboxylate | 118156-93-7 | 0.83 |

This table illustrates how structural similarities may influence biological activity and efficacy across different compounds.

Q & A

Q. What are the standard synthetic routes for preparing tert-Butyl 2-ethyl-2-formylpiperidine-1-carboxylate, and how can intermediates be characterized?

Methodological Answer: Synthesis typically involves Boc (tert-butoxycarbonyl) protection of the piperidine nitrogen, followed by functionalization at the 2-position. For example:

- Step 1 : Boc protection of piperidine derivatives using di-tert-butyl dicarbonate (Boc₂O) in a basic solvent like THF or DCM .

- Step 2 : Ethylation via alkylation (e.g., ethyl bromide/K₂CO₃) and formylation using Vilsmeier-Haack conditions (POCl₃/DMF) . Intermediates are characterized via ¹H/¹³C NMR (e.g., δ ~1.4 ppm for Boc methyl groups) and LC-MS to confirm molecular ions. Purity is assessed by HPLC with UV detection at 210–254 nm .

Q. How should researchers safely handle this compound given limited toxicity data?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and heat sources .

- Spills : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress byproducts during ethylation and formylation steps?

Methodological Answer:

- Ethylation : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency in biphasic systems (H₂O/DCM) . Monitor by TLC (silica gel, hexane/EtOAc 7:3).

- Formylation : Employ low temperatures (−20°C) during Vilsmeier reagent addition to reduce over-oxidation. Quench excess POCl₃ with ice-cold NaHCO₃ .

- Purification : Use flash chromatography (hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the product (>95% purity) .

Q. How can crystallographic data inconsistencies (e.g., twinning, disorder) be resolved for structural confirmation?

Methodological Answer:

- Data Collection : Use high-resolution X-ray diffraction (Cu-Kα, λ = 1.5418 Å) at 100 K to minimize thermal motion .

- Refinement : Apply the SHELXL software with TWIN/BASF commands to model twinned crystals. For disorder, split occupancy refinement and restraints (e.g., DFIX for bond lengths) are critical .

- Validation : Cross-check with Hirshfeld surface analysis and PLATON’s ADDSYM to detect missed symmetry .

Q. What strategies are recommended for assessing ecological impact when persistence/toxicity data are unavailable?

Methodological Answer:

- QSAR Modeling : Predict logP (e.g., using ChemAxon) to estimate bioaccumulation potential. A logP >3 suggests high lipid affinity .

- Read-Across Analysis : Compare with structurally similar compounds (e.g., tert-butyl piperidine carboxylates) to infer biodegradability .

- Microtox Assay : Test acute toxicity using Vibrio fischeri luminescence inhibition (EC₅₀ <100 mg/L indicates high toxicity) .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental NMR chemical shifts?

Methodological Answer:

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) using Gaussian to simulate NMR spectra. Compare with experimental δ values .

- Solvent Effects : Account for deuterated solvent shifts (e.g., CDCl₃ upfield ~0.1 ppm for CHCl₃) .

- Dynamic Effects : Investigate conformational equilibria via VT-NMR (variable temperature) to detect rotamers causing split peaks .

Experimental Design Considerations

Q. What in vitro assays are suitable for probing the biological activity of this compound?

Methodological Answer:

- Enzyme Inhibition : Screen against acetylcholinesterase (Ellman’s method) or kinases (ATP-Glo assay) at 10–100 µM concentrations .

- Cellular Uptake : Use fluorescent tagging (e.g., BODIPY conjugate) and confocal microscopy to track localization in HeLa cells .

- Cytotoxicity : Perform MTT assays on HEK-293 cells (IC₅₀ determination) with positive controls (e.g., doxorubicin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.